molecular formula C11H12BrN3O2 B3060143 Methyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate CAS No. 1820686-35-8

Methyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate

Cat. No.: B3060143
CAS No.: 1820686-35-8
M. Wt: 298.14
InChI Key: IRHLXLCISZWPBV-UHFFFAOYSA-N
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Description

Methyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate is a chemical compound with the molecular formula C11H12BrN3O2. It belongs to the class of benzotriazole derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a bromine atom at the 7th position, a propyl group at the 1st position, and a methyl ester group at the 5th position of the benzotriazole ring.

Scientific Research Applications

Methyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate typically involves the bromination of a suitable benzotriazole precursor followed by esterification. One common method involves the reaction of 7-bromo-1-propyl-1,2,3-benzotriazole with methanol in the presence of a strong acid catalyst to form the methyl ester. The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom at the 7th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation: Oxidative reactions can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are utilized.

Major Products Formed

    Nucleophilic substitution: Substituted benzotriazole derivatives with various functional groups.

    Reduction: Amines or alcohols depending on the reducing agent and conditions.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Mechanism of Action

The mechanism of action of methyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity and binding affinity of the compound. The bromine atom and propyl group contribute to the compound’s lipophilicity and ability to penetrate biological membranes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylate: Similar structure but with a methyl group instead of a propyl group at the 1st position.

    Methyl 7-chloro-1-propyl-1,2,3-benzotriazole-5-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom at the 7th position.

    Ethyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group at the 5th position.

Uniqueness

Methyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate is unique due to the specific combination of substituents on the benzotriazole ring, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in nucleophilic substitution reactions, while the propyl group contributes to its lipophilicity and potential biological activity.

Properties

IUPAC Name

methyl 7-bromo-1-propylbenzotriazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O2/c1-3-4-15-10-8(12)5-7(11(16)17-2)6-9(10)13-14-15/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHLXLCISZWPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2Br)C(=O)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001162734
Record name 1H-Benzotriazole-5-carboxylic acid, 7-bromo-1-propyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820686-35-8
Record name 1H-Benzotriazole-5-carboxylic acid, 7-bromo-1-propyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820686-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzotriazole-5-carboxylic acid, 7-bromo-1-propyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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